2-cyclobutyl-2-phenylethan-1-ol
Description
Properties
IUPAC Name |
2-cyclobutyl-2-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFUWLHTMATRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-2-phenylethan-1-ol typically involves the reaction of cyclobutylmethyl ketone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclobutyl phenyl ketone, cyclobutyl phenyl carboxylic acid
Reduction: 2-Cyclobutyl-2-phenylethane
Substitution: 2-Cyclobutyl-2-phenylethyl chloride, 2-Cyclobutyl-2-phenylethyl bromide
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
2-Cyclobutyl-2-phenylethan-1-ol has been investigated for its immunomodulatory properties. Research indicates that compounds similar to this compound can inhibit tumor cell growth, suggesting potential applications in cancer treatment . The ability to modulate immune responses positions this compound as a candidate for further development in therapies targeting various malignancies.
Case Study: Immunomodulation
A study focusing on the synthesis of related compounds demonstrated that certain derivatives exhibited enhanced activity against tumor cells. These findings suggest a pathway for developing new therapeutic agents based on the structural framework of this compound .
Organic Synthesis
Synthetic Intermediates
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various transformations, making it useful in the development of pharmaceuticals and agrochemicals.
Data Table: Synthetic Applications
Material Science
Polymer Chemistry
The compound is also being explored for its potential applications in polymer chemistry. Its unique cyclobutane ring structure can be incorporated into polymer matrices to enhance mechanical properties or alter thermal stability.
Case Study: Polymer Modification
Research has shown that incorporating cyclobutane derivatives into polymer chains can significantly improve their elasticity and strength. This modification is particularly beneficial in creating materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-phenylethan-1-ol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-cyclobutyl-2-phenylethan-1-ol with four analogous compounds, highlighting structural, physical, and functional differences.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Group Differences
- Cycloalkyl vs. Aromatic Substituents: The cyclobutyl group in this compound introduces significant ring strain compared to the cyclohexyl group in (2E)-1-cyclohexyl-2-buten-1-ol, which may lower thermal stability but enhance reactivity in ring-opening reactions . The phenyl group in this compound provides aromatic π-electron density, contrasting with the sulfur-containing thienyl group in 2-(2-thienyl)ethanol. The thienyl group’s lower aromaticity and electronegative sulfur atom may alter solubility and hydrogen-bonding capacity .
- Functional Group Variations: The secondary alcohol in this compound differs from the primary alcohol in 2-(2-thienyl)ethanol, impacting oxidation susceptibility and hydrogen-bonding networks. Replacing the hydroxyl group with an amine hydrochloride (as in 2-cyclobutyl-1-phenylethanamine hydrochloride) drastically changes solubility; the hydrochloride salt is water-soluble, whereas the alcohol is likely lipophilic .
Biological Activity
2-Cyclobutyl-2-phenylethan-1-ol, a compound with the molecular formula , is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound features a cyclobutyl group and a phenyl group attached to a central carbon atom, which contributes to its unique properties. The compound is structurally related to other phenolic compounds and may exhibit distinct interactions with biological targets due to its specific conformation.
The biological activity of this compound is hypothesized to involve:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity. For instance, it has been studied for its potential interaction with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer signaling pathways .
- Influence on Cellular Processes : By altering biochemical pathways through receptor modulation, this compound can affect cellular processes such as growth, survival, and metabolism .
Anticancer Activity
Research indicates that compounds structurally similar to this compound may exhibit anticancer properties. For example, studies exploring inhibitors of PI3K have highlighted the importance of selective inhibition in cancer therapy . The structural attributes of this compound could enhance its efficacy against tumor cells by selectively targeting these pathways.
Neuroprotective Effects
There is emerging evidence that compounds in this class may possess neuroprotective properties. For instance, certain derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Q & A
Q. What analytical approaches are recommended for studying environmental degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
